2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of thiophene to introduce chlorine atoms at the 2 and 5 positions. This is followed by the formation of the carboxamide group through the reaction of the chlorinated thiophene with an appropriate amine derivative. The isoindoline-1,3-dione moiety is then introduced via a condensation reaction with phthalic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can act as a pharmacophore, binding to specific sites on proteins and altering their function. The thiophene ring can also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene: A simpler compound with similar reactivity but lacking the isoindoline-1,3-dione moiety.
N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide: Similar structure but without the chlorine substituents.
Uniqueness
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring with chlorine substituents and the isoindoline-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3S/c1-18-13(20)6-3-2-4-8(10(6)14(18)21)17-12(19)7-5-9(15)22-11(7)16/h2-5H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSACOQDWYLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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